molecular formula C11H11ClN2O B15263031 6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Cat. No.: B15263031
M. Wt: 222.67 g/mol
InChI Key: XEMVIIDFZHQORU-UHFFFAOYSA-N
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Description

6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is characterized by the presence of a chloro group, a pyridine ring, and a furan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is unique due to its specific combination of a chloro group, a pyridine ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

6-chloro-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H11ClN2O/c1-8-2-4-10(15-8)7-13-9-3-5-11(12)14-6-9/h2-6,13H,7H2,1H3

InChI Key

XEMVIIDFZHQORU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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